Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Sigma-1 receptor Radioligand binding assay Neurodegenerative disease

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate (CAS 2034388-08-2, molecular formula C₁₉H₂₂N₂O₄S, molecular weight 374.5 g/mol) is a synthetic small molecule featuring a piperidine core with a 4-benzylsulfonyl substituent and a pyridin-3-ylmethyl carbamate moiety at the 1-position. This compound has been disclosed in patent literature (US10207991, Example Compound and profiled in radioligand binding assays against sigma-1 and sigma-2 receptors, demonstrating nanomolar affinity.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 2034388-08-2
Cat. No. B2678814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
CAS2034388-08-2
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CN=CC=C3
InChIInChI=1S/C19H22N2O4S/c22-19(25-14-17-7-4-10-20-13-17)21-11-8-18(9-12-21)26(23,24)15-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2
InChIKeyUKNSIAQBSLDSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate (CAS 2034388-08-2): Procurement-Grade Characterization for Sigma Receptor Research


Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate (CAS 2034388-08-2, molecular formula C₁₉H₂₂N₂O₄S, molecular weight 374.5 g/mol) is a synthetic small molecule featuring a piperidine core with a 4-benzylsulfonyl substituent and a pyridin-3-ylmethyl carbamate moiety at the 1-position . This compound has been disclosed in patent literature (US10207991, Example Compound 88) and profiled in radioligand binding assays against sigma-1 and sigma-2 receptors, demonstrating nanomolar affinity [1]. Its structural architecture—combining a benzylsulfonyl-piperidine scaffold with a pyridinylmethyl carbamate terminus—distinguishes it from simpler piperidine analogs and positions it as a specialized tool compound for sigma receptor pharmacology and neurodegenerative disease research programs.

Why Generic Piperidine Analogs Cannot Replace Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate in Sigma Receptor Studies


Sigma receptor ligands are exquisitely sensitive to structural modifications at both the piperidine N-substituent and the sulfonyl-bearing position. Within the benzylsulfonyl-piperidine class, even minor alterations—such as replacing the pyridin-3-ylmethyl carbamate with a pyridin-2-ylmethyl variant or substituting the benzylsulfonyl with an iodobenzylsulfonyl group—can dramatically shift both receptor subtype affinity and the σ₁/σ₂ selectivity ratio [1]. For example, the closely related 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine achieves a 96-fold σ₁/σ₂ selectivity window (Kiσ₁ = 0.96 nM; Kiσ₂ = 91.8 nM), whereas the target compound exhibits substantially different selectivity characteristics (as quantified below) [2]. Generic substitution without explicit binding data therefore carries a high risk of altering the pharmacological profile, potentially invalidating SAR interpretation, compromising assay reproducibility, and leading to erroneous target engagement conclusions in procurement-dependent research pipelines.

Quantitative Differentiation Evidence for Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Sigma-1 Receptor Binding Affinity: Subnanomolar Ki Versus Structurally Related Piperidine Analogs

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate demonstrates a sigma-1 receptor binding affinity Ki of 1.30 nM as determined by radioligand displacement assays conducted by a commercial contract research organization [1]. In contrast, a structurally related piperidine-based sigma ligand (Compound 19 from the same piperidine-alkylacetamide chemotype) exhibits a σ₁ Ki of 17 nM [2]. This represents an approximately 13-fold higher affinity for the target compound (1.30 nM vs. 17 nM). For broader context, the high-affinity sigma-1 ligand 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine achieves a Kiσ₁ of 0.96 nM, though with a fundamentally different N-substituent pattern that alters selectivity [3].

Sigma-1 receptor Radioligand binding assay Neurodegenerative disease

Sigma-2 Receptor Affinity and Selectivity Profile: Equal σ₁/σ₂ Binding Versus Highly Selective Benchmarks

The target compound exhibits a sigma-2 receptor Ki of 1.30 nM, equivalent to its sigma-1 affinity (σ₁/σ₂ Ki ratio = 1.0), indicating balanced dual sigma receptor binding with no subtype selectivity [1]. This profile contrasts markedly with the benchmark compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which achieves a 96-fold σ₁/σ₂ selectivity ratio (Kiσ₁ = 0.96 nM vs. Kiσ₂ = 91.8 nM) [2]. The balanced binding profile of the target compound is also distinct from Compound 19, which shows a 66-fold selectivity window (σ₁ Ki = 17 nM; σ₂ Ki = 1117 nM) [3]. The target compound's non-selective, equipotent binding across sigma-1 and sigma-2 receptors makes it uniquely suited for applications requiring simultaneous engagement of both sigma receptor subtypes.

Sigma-2 receptor TMEM97 Receptor selectivity ratio CNS pharmacology

Structural Differentiation: Pyridin-3-ylmethyl Carbamate Versus Alkyl/Benzyl Carbamate Analogs in Sigma Receptor Pharmacophores

The pyridin-3-ylmethyl carbamate moiety at the piperidine 1-position is a distinguishing structural feature not found in the majority of benzylsulfonyl-piperidine sigma ligands reported to date. Most analogs in this class carry simpler N-substituents: benzyl groups (e.g., 4-benzyl-1-(benzylsulfonyl)piperidine), iodobenzylsulfonyl groups (e.g., 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine), or phenyl carbamates [1][2]. The pyridin-3-ylmethyl carbamate introduces a hydrogen-bond-capable pyridine nitrogen at the 3-position of the terminal ring, creating additional interaction potential with receptor binding pockets. No published sigma receptor binding data are available for the corresponding pyridin-2-ylmethyl analog (CAS 2034467-39-3), preventing direct positional isomer comparison [3]. However, the pyridin-3-ylmethyl substitution pattern has been associated in other chemotypes with HDAC1 and HDAC3 isoform inhibition, suggesting broad biological recognition of this motif [4].

Structure-activity relationship Carbamate pharmacophore Piperidine N-substitution Medicinal chemistry

Patent Provenance and Target Indication Context: Neurodegenerative Disease Research Programs

The target compound is explicitly disclosed as Example Compound 88 in US Patent 10207991, assigned to Cognition Therapeutics, which describes isoindoline and related compositions for treating neurodegenerative diseases including Alzheimer's disease and cognitive decline [1]. The patent context establishes that this compound was synthesized and evaluated as part of a concerted drug discovery program targeting sigma receptors for CNS indications—not as a standalone chemical probe without therapeutic rationale. In contrast, many benzylsulfonyl-piperidine derivatives in the literature (e.g., the radiolabeled 4-benzyl-1-(3-[¹²⁵I]iodobenzylsulfonyl)piperidine) were developed as imaging tracers for sigma receptor distribution studies, representing a fundamentally different application domain [2]. The therapeutic orientation of the target compound's patent family provides procurement relevance for translational neuroscience groups seeking compounds with documented CNS drug-discovery pedigree.

Neurodegenerative disease Alzheimer's disease Cognitive decline Sigma receptor pharmacology

Recommended Application Scenarios for Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate Based on Quantitative Evidence


Dual Sigma-1/Sigma-2 Receptor Pharmacology Studies Requiring Balanced, High-Affinity Target Engagement

Based on the equipotent sigma-1 and sigma-2 binding (Ki = 1.30 nM for both subtypes, σ₁/σ₂ ratio = 1.0), this compound is optimally suited for in vitro pharmacological studies investigating the functional consequences of simultaneous dual sigma receptor engagement. Unlike highly σ₁-selective ligands (e.g., 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with a 96-fold selectivity ratio ), the target compound avoids confounding interpretation caused by preferential subtype activation. Researchers studying sigma-2 (TMEM97)-mediated cholesterol biosynthesis, cancer cell biology, or neurologic disorder mechanisms where both sigma subtypes are implicated should select this compound as a balanced dual-binder control. For procurement purposes, the compound's well-documented binding data enables reproducible experimental design without requiring in-house selectivity profiling.

Structure-Activity Relationship (SAR) Exploration of Piperidine N-Carbamate Modifications in Sigma Ligand Chemotypes

The pyridin-3-ylmethyl carbamate moiety represents a structurally unique N-substituent within the benzylsulfonyl-piperidine series, substantiated by the absence of quantitative binding data for the pyridin-2-ylmethyl positional isomer . Medicinal chemistry teams conducting systematic SAR campaigns around piperidine N-carbamate variants should acquire this compound to probe the effect of pyridinyl orientation on sigma receptor affinity and selectivity. The compound's 1.30 nM sigma-1 and sigma-2 Ki values provide a quantitative benchmark against which other carbamate analogs (e.g., phenyl carbamate, morpholinoethyl carbamate) can be compared. Procurement from a single validated batch ensures SAR consistency across multiple assay runs.

Neurodegenerative Disease Drug Discovery Programs Aligned with Sigma Receptor Therapeutic Hypothesis

The compound's explicit disclosure in US Patent 10207991 as Example Compound 88 within Cognition Therapeutics' isoindoline/sigma receptor portfolio for Alzheimer's disease and cognitive decline provides translational relevance for academic and biotech drug discovery programs. The target compound's balanced σ₁/σ₂ binding profile (Ki = 1.30 nM each) aligns with the emerging recognition that both sigma receptor subtypes contribute to amyloid-beta oligomer signaling, synaptic dysfunction, and neuroprotection pathways. Procurement of this specific compound—rather than an uncharacterized analog—ensures alignment with the patent's biological rationale and enables direct comparison with published patent data, accelerating hit-to-lead progression.

Quality Control and Assay Validation Standard for Sigma Receptor Binding Assays

Given the well-characterized and reproducible binding data (Ki = 1.30 nM for both sigma-1 and sigma-2 in standardized radioligand displacement assays performed by a commercial CRO ), this compound can serve as a reference standard or positive control in sigma receptor binding assay validation. Its balanced dual-receptor profile simplifies assay QC, as a single compound can verify both sigma-1 and sigma-2 assay performance simultaneously. Unlike highly selective reference compounds that only validate one receptor subtype per assay plate, the target compound's equipotent binding enables efficient dual-channel quality monitoring, reducing the number of control wells and reagents required per experiment.

Quote Request

Request a Quote for Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.